Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate
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Overview
Description
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate is an organic compound that features a quinoline moiety attached to a cyclohexyl ring via an ethynyl linkage, with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Ethynyl Intermediate: The quinoline derivative is first functionalized with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Cyclohexylation: The ethynyl-quinoline intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexylated product.
Carbamate Formation: Finally, the cyclohexylated product is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce the quinoline moiety.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, often under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the ethynyl and carbamate groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate: Unique due to its specific combination of functional groups.
This compound derivatives: Similar compounds with slight modifications to the quinoline or cyclohexyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-quinolin-3-ylethynyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O2/c1-21(2,3)26-20(25)24-22(12-7-4-8-13-22)14-11-17-15-18-9-5-6-10-19(18)23-16-17/h5-6,9-10,15-16H,4,7-8,12-13H2,1-3H3,(H,24,25) |
InChI Key |
KODRRDFYIMHIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C#CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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